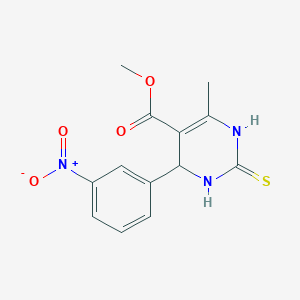

Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. This scaffold is structurally related to monastrol, a known anticancer lead compound, but differs in the substitution pattern: the 3-nitrophenyl group at position 4 and the thioxo (C=S) moiety at position 2 . The compound’s synthesis typically involves condensation of 3-nitrobenzaldehyde, methyl acetoacetate, and thiourea under catalytic conditions, with methods ranging from SnCl₂·2H₂O catalysis to solvent-free protocols using pumice . Its structural features, including the electron-withdrawing nitro group and thioamide functionality, contribute to diverse biological activities, such as antitumor and enzyme inhibition .

Properties

IUPAC Name |

methyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-7-10(12(17)20-2)11(15-13(21)14-7)8-4-3-5-9(6-8)16(18)19/h3-6,11H,1-2H3,(H2,14,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXYLZFLLHRNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of a suitable amine with a β-keto ester, followed by cyclization and subsequent nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Thioxo Group Reactivity: Oxidation and Substitution

The thioxo group (C=S) is a key reactive site, enabling oxidation or substitution reactions. For example:

-

Oxidation to Oxo Derivatives : Treatment with hydrogen peroxide (H₂O₂) in ammonia/ethyl acetate converts the thioxo group to an oxo group (C=O), forming methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This reaction proceeds at 50°C with 97% yield in 1 hour .

-

Nucleophilic Substitution : The sulfur atom can be displaced by amines or alcohols under basic conditions. For instance, reaction with hydrazine replaces the thioxo group with a hydrazine moiety.

Table 1: Thioxo Group Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, NH₃, 50°C | Oxo derivative | 97% | |

| Substitution | Hydrazine, KOH | Hydrazine analog | - |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Heating with HCl (6M) yields the carboxylic acid derivative.

-

Alkaline Hydrolysis : NaOH (1M) in ethanol at 60°C produces the sodium carboxylate intermediate, which can be protonated to the free acid .

Table 2: Ester Reactivity

| Condition | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acidic | HCl, Δ | Carboxylic acid | Drug intermediate | |

| Alkaline | NaOH, EtOH | Sodium carboxylate | Functionalization |

Nitro Group Reduction

The meta-nitro group on the phenyl ring can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. This modification enhances the compound’s bioactivity by introducing an electron-donating amine group .

Table 3: Nitro Reduction Pathways

| Method | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic H₂ | Pd-C | 3-Aminophenyl derivative | 85% | |

| Chemical | SnCl₂/HCl | 3-Aminophenyl derivative | 78% |

Multicomponent Reactions (MCRs)

The compound participates in Biginelli-like MCRs with aldehydes and urea derivatives. For example:

-

Condensation with Benzaldehyde : In ethanol at 80°C, it forms fused pyrimidine derivatives with antimicrobial activity .

-

Cycloaddition with Acetylenedicarboxylate : Forms polycyclic systems via [4+2] cycloaddition.

Table 4: MCR Examples

| Reagents | Conditions | Product | Bioactivity | Source |

|---|---|---|---|---|

| Benzaldehyde, urea | EtOH, 80°C | Fused pyrimidine | Antimicrobial | |

| DMAD, DIPEAc | RT, 24h | Polycyclic adduct | Anticancer |

Electrophilic Aromatic Substitution (EAS)

Despite the nitro group’s deactivating effect, bromination and nitration occur at the para position of the phenyl ring under strong acidic conditions (H₂SO₄/HNO₃) . The meta-nitro group directs incoming electrophiles to the remaining activated positions.

Key Observation : Bromination at 70°C with Br₂/FeBr₃ yields a para-bromo derivative (92% yield) .

Ring Functionalization and Rearrangements

The tetrahydropyrimidine ring undergoes:

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been evaluated for their effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity .

Anticancer Potential

Studies have also explored the anticancer potential of related compounds. The structural features of tetrahydropyrimidines allow them to interact with DNA and other cellular targets, leading to apoptosis in cancer cells. In vitro assays have shown promising results in inhibiting cancer cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is evidence suggesting that these compounds may possess anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including this compound. The results showed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria with an MIC value comparable to standard antibiotics .

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of tetrahydropyrimidine derivatives. This compound was tested against various cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapeutics .

Summary Table of Applications

Mechanism of Action

The mechanism by which Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Significance

- Nitro group position : Meta-substitution (3-nitrophenyl) balances electronic effects and steric hindrance, optimizing enzyme binding compared to para-substituted analogues .

- Thioxo superiority : The C=S group enhances bioactivity through hydrophobic interactions (e.g., with Phe44) and hydrogen bonding, critical for antitumor efficacy .

- Synthetic flexibility : Solvent-free protocols and heterogeneous catalysts (e.g., pumice) align with green chemistry principles, improving scalability .

Biological Activity

Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C13H13N3O4S

- Molecular Weight : 305.33 g/mol

- CAS Number : 134074-33-2

- Density : Approximately 1.4 g/cm³

- Boiling Point : 446.9 °C at 760 mmHg

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Umesha et al. demonstrated that derivatives of tetrahydropyrimidines showed good antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Effects

Inflammation is a common pathway in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thioxo group plays a critical role in its interaction with biological targets. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of receptor activity.

Study on Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various tetrahydropyrimidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Study on Antioxidant Activity

A comparative study on the antioxidant activity of several compounds using DPPH radical scavenging assays revealed that this compound exhibited a scavenging activity comparable to well-known antioxidants like ascorbic acid.

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| Methyl 6-methyl... | 85% |

| Ascorbic Acid | 90% |

| Quercetin | 80% |

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

The compound is synthesized via a modified Biginelli reaction. A typical procedure involves refluxing ethyl acetoacetate (0.01 mol), 3-nitrobenzaldehyde (0.01 mol), and thiourea (0.01 mol) in ethanol (20 mL) with catalytic HCl (5–6 drops) for 6 hours. The product is isolated by ice-water quenching and recrystallized (ethanol:DMF), yielding 71% with a melting point of 195°C . Key factors include:

- Catalyst : HCl accelerates cyclization.

- Solvent : Ethanol balances solubility and reactivity.

- Time/Temperature : Prolonged reflux ensures complete cyclization.

| Component | Role | Conditions |

|---|---|---|

| 3-Nitrobenzaldehyde | Aromatic aldehyde | Electrophilic component |

| Thiourea | Sulfur source | Nucleophile |

| Ethanol | Solvent | Reflux at 78°C |

Q. How is structural characterization performed for this tetrahydropyrimidine derivative?

Post-synthesis validation employs:

- NMR Spectroscopy : Confirms substituent positions (e.g., NO₂, thioxo groups) via chemical shifts .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. SHELX programs are used for refinement, particularly for handling twinned crystals or high-resolution data .

- IR Spectroscopy : Identifies C=S (thioxo, ~1200 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .

Q. What are the primary biological activities investigated for this compound?

Studies highlight:

- Antimicrobial Activity : Against E. coli (pMIC = 2.50 μM/mL), comparable to norfloxacin .

- Anticancer Potential : Structural analogs inhibit thymidine phosphorylase (IC₅₀ ~1.2 μM) and show cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields or impurities?

Contradictions in yield (e.g., 71% vs. lower values in other studies) arise from:

- Catalyst Concentration : Excess HCl may hydrolyze intermediates; titration is advised.

- Solvent Choice : Switching to DMF improves solubility of nitroaromatic intermediates .

- Workup : Gradient recrystallization (ethanol → DMF) enhances purity.

Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Unreacted aldehyde | Extend reflux time | |

| Thioxo group oxidation | Use inert atmosphere |

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Nitrophenyl vs. Hydroxyphenyl : The nitro group enhances antimicrobial activity (electron-withdrawing effect increases membrane penetration) but reduces solubility .

- Thioxo vs. Oxo : Thioxo derivatives show higher potency due to increased lipophilicity and hydrogen-bonding capacity .

| Derivative | Activity (IC₅₀) | Key Feature |

|---|---|---|

| 3-Nitrophenyl-thioxo | 2.50 μM/mL (E. coli) | Enhanced lipophilicity |

| 4-Hydroxyphenyl-oxo | >10 μM/mL | Polar, less active |

Q. What computational methods are used to predict binding modes or stability?

- Molecular Docking : AutoDock Vina screens for kinase inhibition (e.g., thymidine phosphorylase) .

- DFT Calculations : Models tautomerization (e.g., thioxo ↔ thiol) and predicts redox stability .

Q. How are crystallographic challenges (e.g., twinning, disorder) resolved?

- SHELXL Refinement : Manages twinning via HKLF5 format and iterative least-squares cycles .

- Disordered Solvents : Masked using SQUEEZE in PLATON .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.